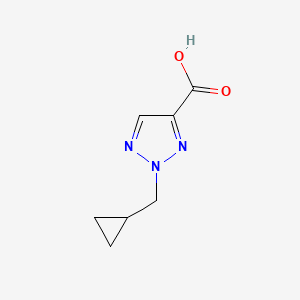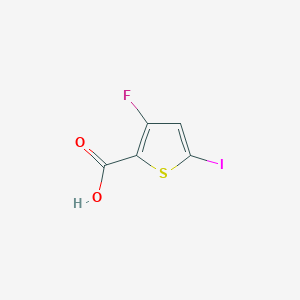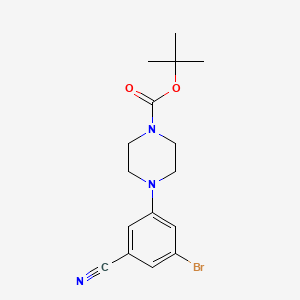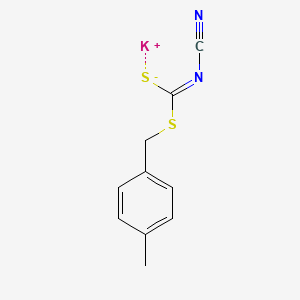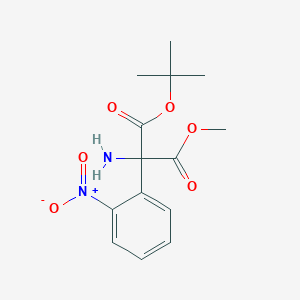![molecular formula C15H26N2O B13912521 2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol CAS No. 94372-75-5](/img/structure/B13912521.png)
2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Diethylamino)ethylamino]ethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethylamino]ethanol typically involves the reaction of diethylamine with benzyl chloride, followed by the addition of ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product.
化学反応の分析
Types of Reactions
2-[2-(Diethylamino)ethylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.
科学的研究の応用
2-[2-(Diethylamino)ethylamino]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(Diethylamino)ethylamino]ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The pathways involved may include neurotransmitter signaling and metabolic processes.
類似化合物との比較
Similar Compounds
2-(Diethylamino)ethanol: Shares similar structural features but lacks the phenylmethyl group.
N,N-Dimethylaminoethanol: Another related compound with similar amine and alcohol functionalities.
Uniqueness
2-[2-(Diethylamino)ethylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various molecular targets, making it valuable in both research and industrial contexts.
特性
CAS番号 |
94372-75-5 |
|---|---|
分子式 |
C15H26N2O |
分子量 |
250.38 g/mol |
IUPAC名 |
2-[benzyl-[2-(diethylamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C15H26N2O/c1-3-16(4-2)10-11-17(12-13-18)14-15-8-6-5-7-9-15/h5-9,18H,3-4,10-14H2,1-2H3 |
InChIキー |
PDYBWIFTSGOYRR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CCO)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


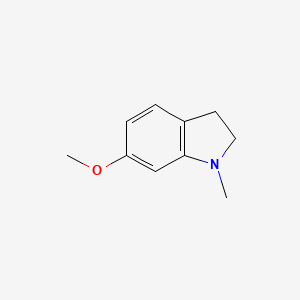
![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

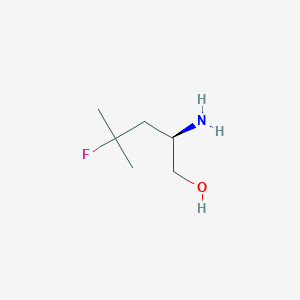
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
